5-Chloro-2-(difluoromethyl)-3-fluoropyridine
Overview
Description
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “5-Chloro-2-(difluoromethyl)-3-fluoropyridine”. A related study discusses the direct difluoromethylation of the C(sp3)–H bond via radical–radical cross-coupling by visible-light photoredox catalysis .Scientific Research Applications
Structural Manifolds from a Common Precursor
5-Chloro-2,3-difluoropyridine serves as an intermediate in the manufacturing process of industrial pesticides. It is convertible into various pyridines and pyridinecarboxylic acids through hydrolysis, halogenation, and carbonation reactions. This versatility underscores its utility in synthesizing structurally diverse compounds for potential applications in medicinal chemistry and agriculture (Schlosser & Bobbio, 2002).
Novel Synthesis of 1,2,3-Triazoles
The reaction of sodium azide with halopyridines, including 5-chloro-2,3-difluoropyridine, in ionic liquids yields azidopyridines, which further undergo 1,3-dipolar cycloaddition with alkynes to produce 1,2,3-triazoles. This method represents a significant advancement in the synthesis of triazoles, a class of compounds with wide-ranging applications in drug development and materials science (Zhong & Guo, 2010).
Chemoselective Amination
The chemoselective functionalization of halopyridines, including 5-chloro-2-(difluoromethyl)-3-fluoropyridine, demonstrates the potential for selective synthesis of aminated pyridines. This specificity is crucial for developing novel compounds in pharmaceuticals, where the precise positioning of functional groups can significantly affect biological activity (Stroup et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-chloro-2-(difluoromethyl)-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFISMRSPMYNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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